
2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMXAA, and it has been found to possess anti-tumor properties.
作用機序
The exact mechanism of action of DMXAA is not fully understood. However, it is believed that DMXAA activates the immune system by binding to a protein called STING (Stimulator of Interferon Genes). This binding triggers the production of cytokines, which then leads to the destruction of tumor cells. DMXAA has also been shown to inhibit the formation of blood vessels that supply tumors, which can lead to the death of cancer cells.
Biochemical and Physiological Effects:
DMXAA has been found to have various biochemical and physiological effects. It has been shown to increase the production of cytokines, such as interferon-alpha and tumor necrosis factor-alpha. DMXAA has also been found to increase the activity of natural killer cells, which are immune cells that can destroy tumor cells. In addition, DMXAA has been shown to inhibit the growth of blood vessels that supply tumors, which can lead to the death of cancer cells.
実験室実験の利点と制限
One of the advantages of DMXAA for lab experiments is its ability to induce tumor necrosis. This property makes it a useful tool for studying the immune response to cancer. However, DMXAA has been found to have limited solubility in water, which can make it difficult to work with in some experiments. In addition, DMXAA has been found to have a short half-life in the body, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for DMXAA research. One area of interest is the development of more effective formulations of DMXAA that can increase its solubility in water and improve its half-life in the body. Another area of research is the investigation of DMXAA as a potential treatment for viral infections, such as influenza. Furthermore, the use of DMXAA in combination with other anti-cancer agents is an area of interest for future research. Finally, the development of new synthetic routes for DMXAA could lead to the discovery of new compounds with improved anti-tumor properties.
合成法
DMXAA is synthesized through a series of chemical reactions that involve the condensation of 2-aminothiazole with 2-chloroacetamide, followed by the reaction of the resulting compound with 2,5-dimethylbenzenethiol. The final product is purified through recrystallization, and the purity is confirmed through various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
DMXAA has been extensively studied for its anti-tumor properties. It has been found to induce tumor necrosis by activating the immune system and promoting the production of cytokines. DMXAA has also been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer. In addition to its anti-tumor properties, DMXAA has been investigated for its potential use in the treatment of viral infections, such as influenza.
特性
IUPAC Name |
2-[2-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS3/c1-11-4-5-12(2)14(6-11)9-23-18-20-15(10-24-18)7-16(22)21-17-19-8-13(3)25-17/h4-6,8,10H,7,9H2,1-3H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOGOTVCMYBMLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=CS2)CC(=O)NC3=NC=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

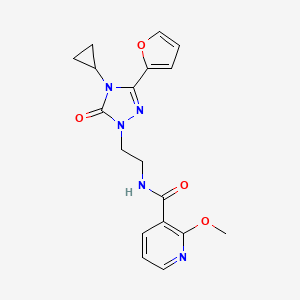
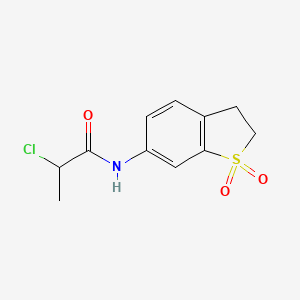
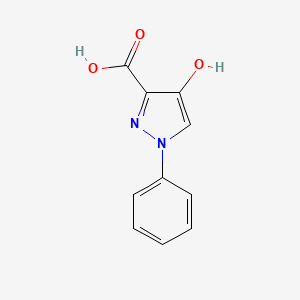
![2-(3-Chlorophenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2850627.png)

![2-(1H-indol-3-ylsulfonyl)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2850631.png)

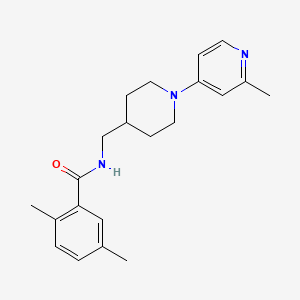
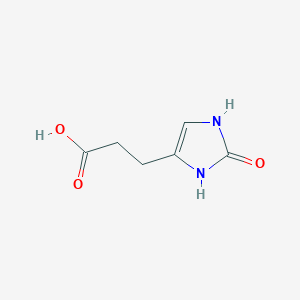
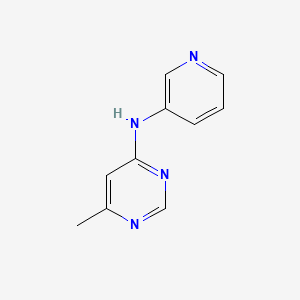
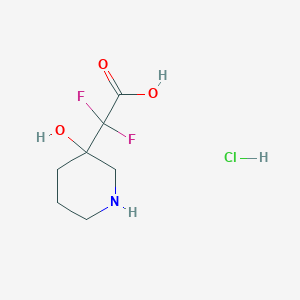
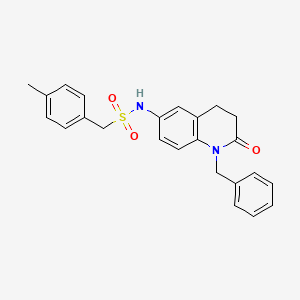

![2-(4-fluorophenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2850644.png)